8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a molecular formula of C23H29N5O2 and a molecular weight of 407.518. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from the appropriate substituted aniline and purine derivatives. The reaction typically involves:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine reacts with a purine derivative to form the imidazole ring.
Alkylation: The final step involves alkylation to introduce the 3-methylbutyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted aromatic and imidazole derivatives.
Scientific Research Applications
8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
- 6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Uniqueness
8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substitution pattern on the aromatic ring and the imidazole ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-13(2)9-10-25-20(28)18-19(24(6)22(25)29)23-21-26(18)12-16(5)27(21)17-11-14(3)7-8-15(17)4/h7-8,11-13H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCAEWBUYNUUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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